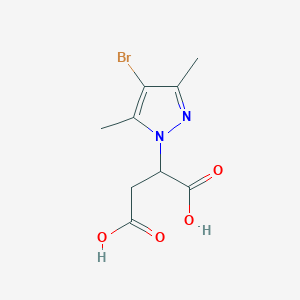
2-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-succinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-bromo-3,5-dimethyl-pyrazol-1-yl)-acetic acid” is a useful research chemical with the CAS number 312309-43-6 . Its molecular weight is 233.06 and its molecular formula is C7H9BrN2O2 .
Physical And Chemical Properties Analysis
The compound has a boiling point of 363.1 ℃ at 760 mmHg and a density of 1.69 g/cm3 . It also has a topological polar surface area of 55.1 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Biological Activity
2-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-succinic acid is a compound of interest in the field of chemical synthesis and biological studies. Pyrazole derivatives, including the specified compound, are known for their wide range of biological activities, such as anticancer, analgesic, anti-inflammatory, and antimicrobial properties. A comprehensive overview of pyrazole synthesis highlights the importance of these compounds in both combinatorial and medicinal chemistry due to their extensive biological activities and use as synthons in organic synthesis (Dar & Shamsuzzaman, 2015). Further, pyrazole carboxylic acid derivatives, closely related to the compound , exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects, underscoring their significance in heterocyclic chemistry for therapeutic applications (Cetin, 2020).
Biotechnological and Environmental Applications
Succinic acid, a related bioproduct, has emerged as a critical bio-based building block chemical due to its versatile applications, including its use in the synthesis of polymers, resins, and bioplastics. Innovative fermentation processes and bioreactor designs have been developed to enhance succinic acid production from renewable resources, demonstrating a shift towards sustainable and eco-friendly chemical manufacturing (Ferone et al., 2019). Additionally, the integration of membrane technologies in the production process has been explored for the sustainable and economical production of succinic acid, highlighting the industry's move towards cleaner production methods (Kumar et al., 2020).
Propiedades
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)butanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O4/c1-4-8(10)5(2)12(11-4)6(9(15)16)3-7(13)14/h6H,3H2,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSYIMSPNWXYOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(CC(=O)O)C(=O)O)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-succinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

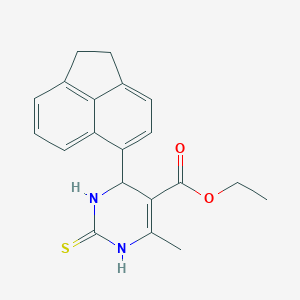
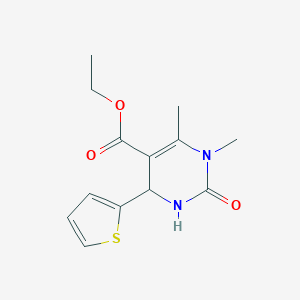
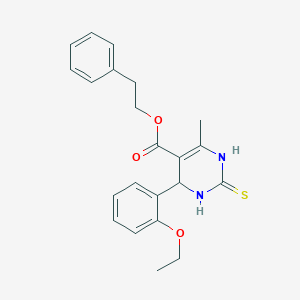
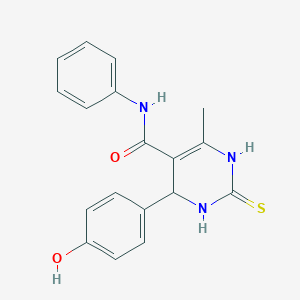
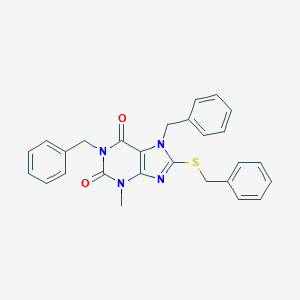
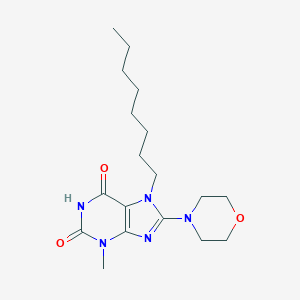
![1,7-dibenzyl-8-[(3-chloro-2-butenyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B413963.png)
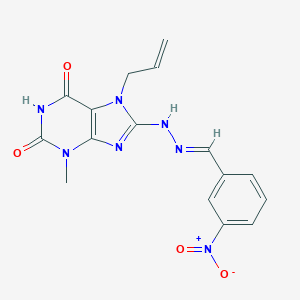
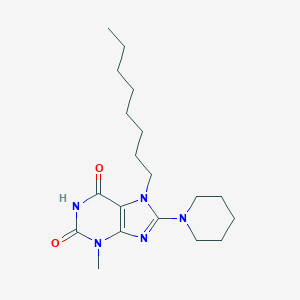
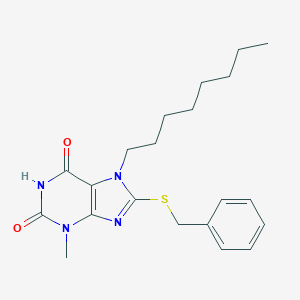
![8-[(3-chloro-2-butenyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B413970.png)
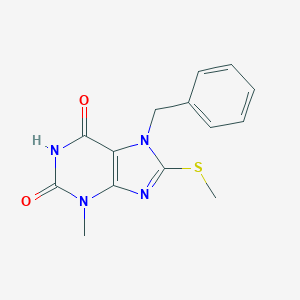
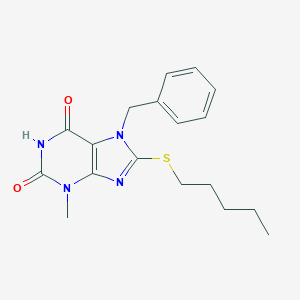
![1,1'-bis[4,5-diphenyl-2-(7-quinolinyl)-1H-imidazole]](/img/structure/B413974.png)